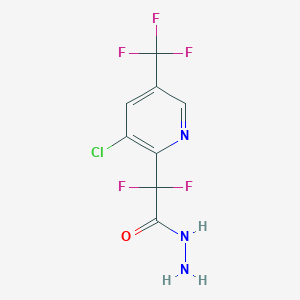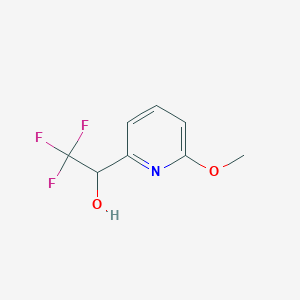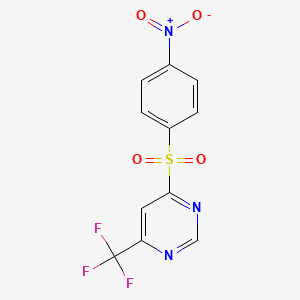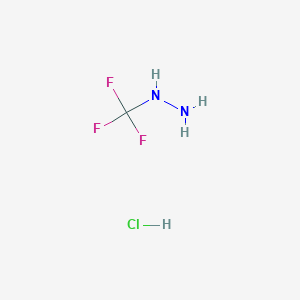
Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate
Vue d'ensemble
Description
Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate, commonly referred to as 3-fluoro-2-pyridylprop-2-enoate, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to drug development and synthesis.
Applications De Recherche Scientifique
Metallation of π-Deficient Heteroaromatic Compounds
The metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity, is an area of significant research interest. Lithiation of 3-fluoropyridine using butyllithium-polyamine chelates or lithium diisopropylamide allows for chemoselective reactions at low temperatures. These processes can lead to the formation of 2,3- or 3,4-disubstituted pyridines, depending on the lithiation conditions. This research offers insights into the regioselectivity of 3-fluoropyridine lithiation and its application in synthesizing substituted pyridines, relevant to the study of ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate (Marsais & Quéguiner, 1983).
Rheological Properties of Fluoride Resin
Research on the rheological behavior of several typical fluoropolymers, such as Polyvinylidene fluoride (PVDF) and fluorinated ethylene propylene copolymer (FEP), provides a foundation for understanding the processing and application of fluoride resins in various scientific and industrial contexts. These studies show how different fluoropolymers exhibit specific rheological behaviors, affecting their processability and application potential in areas related to ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate (Jin, 2015).
Chemical Recycling of Poly(ethylene terephthalate)
The chemical recycling of poly(ethylene terephthalate) (PET) has been explored as a method to recover pure terephthalic acid monomer, which can be repolymerized. This research is critical for understanding the recycling and repurposing of materials in a way that conserves raw petrochemical products and energy. Such studies have implications for the broader field of chemical recycling and its application in sustainable material management, relevant to compounds like ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate (Karayannidis & Achilias, 2007).
Ethylene and its Precursor in Plants
Ethylene, a simple two-carbon molecule, plays a significant role in plant biology, with its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), potentially playing a more critical role than previously estimated. This research highlights ACC's multifaceted features beyond being just the precursor to ethylene, such as its conjugation derivatives, metabolism by bacteria, sophisticated transport mechanism, and function as an independent signal. Insights into ACC and ethylene's roles provide a deeper understanding of plant biology and stress responses, relevant to chemical studies involving compounds like ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate (V. D. Poel & Straeten, 2014).
Propriétés
IUPAC Name |
ethyl (E)-3-(3-fluoropyridin-2-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-7H,2H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUSREIRCXGIRL-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B1436347.png)






![Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate](/img/structure/B1436358.png)
![3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1436360.png)



![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)